[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate
Description
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate is a complex organic compound with a specific stereochemistry It is characterized by multiple acetoxy groups and a prop-2-enoxy group attached to an oxane ring
Properties
Molecular Formula |
C17H24O10 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-15-14(24-10(3)19)13(8-23-9(2)18)27-17(26-12(5)21)16(15)25-11(4)20/h6,13-17H,1,7-8H2,2-5H3/t13-,14+,15-,16-,17+/m0/s1 |
InChI Key |
OIMJIPHVXXKVLL-BQJWPVKWSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The precursor is often a sugar derivative, which undergoes selective acetylation and allylation reactions. The reaction conditions usually include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The allylation step involves the use of allyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography may also be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove acetoxy groups or to convert the allyl group to a saturated alkyl group.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as ethers or esters.
Scientific Research Applications
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions, especially those involving acetylation and deacetylation processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which [(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate exerts its effects depends on its specific application. In biological systems, the compound may act as a substrate for enzymes that catalyze acetylation or deacetylation reactions. These enzymes recognize the acetoxy groups and catalyze their transfer to other molecules, thereby modifying their activity or function. The molecular targets and pathways involved can vary widely, depending on the specific biological context.
Comparison with Similar Compounds
[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate can be compared with other acetylated sugar derivatives. Similar compounds include:
[(2S,3R,4S,5S,6S)-2-(4-(hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]: This compound also contains multiple acetoxy groups and a complex stereochemistry.
[(2S,3R,4S,5S,6S)-2-(4-(hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]: Another similar compound with a different functional group arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
